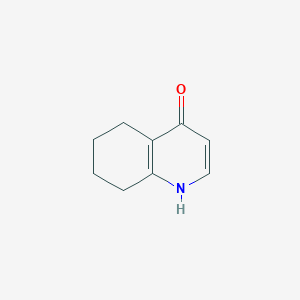

5,6,7,8-Tetrahydroquinolin-4-ol

描述

Historical Context and Evolution of 5,6,7,8-Tetrahydroquinoline (B84679) Research

Research into tetrahydroquinolines has a rich history, initially focusing on fundamental synthesis and characterization. Early methods for creating the tetrahydroquinoline skeleton included the hydrogenation of quinoline (B57606) and cyclization reactions. nbinno.com Over the years, synthetic strategies have evolved to become more efficient and atom-economical. For instance, the Povarov reaction, first reported in 1963, has become a versatile method for synthesizing tetrahydroquinolines. thieme-connect.com More recent advancements include the use of manganese pincer catalysts in "borrowing hydrogen" methodologies, which construct the tetrahydroquinoline ring from simple alcohols with water as the only byproduct, highlighting a move towards more environmentally friendly processes. nih.gov

The evolution of research has also seen a shift from creating the basic scaffold to developing a diverse library of substituted derivatives to explore their potential applications. acs.org This has been driven by the discovery of the tetrahydroquinoline nucleus in a myriad of biologically active compounds. nih.gov

Academic Relevance of the 5,6,7,8-Tetrahydroquinoline Scaffold in Modern Medicinal Chemistry and Materials Science

The 5,6,7,8-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for various biological targets. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. nbinno.comnih.gov

For example, certain tetrahydroquinoline derivatives have been investigated as potential antiproliferative agents. semanticscholar.orgresearchgate.net Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cancer cell migration. researchgate.netresearchgate.net The incorporation of a chiral center, often at the 8-position as in 5,6,7,8-tetrahydroquinolin-8-ol, is a key strategy in drug discovery, as different enantiomers can exhibit distinct biological effects. semanticscholar.org

In the realm of materials science, the unique electronic and photophysical properties of 5,6,7,8-tetrahydroquinoline derivatives make them promising candidates for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nbinno.com The structural characteristics of the scaffold can also be leveraged to develop novel polymers and coatings with enhanced durability. innospk.com

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline This interactive table provides key data for the parent compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11N | nih.gov |

| Molecular Weight | 133.19 g/mol | nih.gov |

| Appearance | Transparent to yellow liquid | innospk.com |

| Boiling Point | 218-220 °C | nbinno.com |

| Density | 1.08 g/cm³ | innospk.com |

| CAS Number | 10500-57-9 | nih.gov |

Overview of Key Research Areas and Challenges in 5,6,7,8-Tetrahydroquinoline Studies

Current research on 5,6,7,8-tetrahydroquinolines is vibrant and multifaceted. A primary focus remains on the development of novel, efficient, and stereoselective synthetic methods. acs.orgorganic-chemistry.org This includes the use of various catalysts, such as gold, palladium, and iridium, to achieve high yields and selectivity. organic-chemistry.org The synthesis of enantiomerically pure compounds, particularly derivatives of 5,6,7,8-tetrahydroquinolin-8-ol, is of significant interest for pharmacological studies. mdpi.com

A major area of investigation is the synthesis and biological evaluation of new derivatives as potential therapeutic agents. semanticscholar.orgresearchgate.net Researchers are exploring how different substituents on the tetrahydroquinoline ring influence activity against various diseases, including cancer and infectious diseases. nih.govresearchgate.net For instance, studies have explored the antiproliferative activity of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives against a panel of cancer cell lines. nih.govsemanticscholar.org

However, challenges remain. One significant issue is the potential for certain fused tricyclic tetrahydroquinolines to act as pan-assay interference compounds (PAINS), which can lead to false positives in high-throughput screening assays. acs.org Understanding the stability and reactivity of these compounds is crucial to avoid investing resources in non-viable drug candidates. acs.org Furthermore, developing synthetic routes that are both scalable and environmentally benign continues to be a key objective for industrial applications. google.comgoogle.com

Table 2: Selected Research on Biologically Active Tetrahydroquinoline Derivatives This interactive table summarizes key findings on related compounds.

| Derivative Class | Research Focus | Key Finding | Reference |

|---|---|---|---|

| 8-Substituted 2-methyl-5,6,7,8-tetrahydroquinolines | Anticancer Activity | Certain enantiomers showed significant antiproliferative activity and induced mitochondrial membrane depolarization in cancer cells. | nih.govsemanticscholar.org |

| 2-Oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl Carbamates | Anticancer Activity (Colorectal) | A lead compound suppressed colony formation and migration of HCT-116 cells and induced oxidative stress. | researchgate.net |

| 8-Amino-5,6,7,8-tetrahydroquinoline Metal Complexes | Asymmetric Catalysis | Rhodium complexes with chiral diamine ligands proved effective for the asymmetric transfer hydrogenation of dihydroisoquinolines. | mdpi.com |

| 5,6,7,8-Tetrahydroquinoline-8-carboxamides | Synthesis | A convenient one-step synthesis from 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines was developed. | rsc.org |

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJDQLDCBPXGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-31-9 | |

| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 4 Ol and Its Derivatives

Classic and Contemporary Synthesis Approaches to the 5,6,7,8-Tetrahydroquinoline (B84679) Core

The creation of the 5,6,7,8-tetrahydroquinoline nucleus has been approached through several methods, with catalytic hydrogenation being a prominent strategy. acs.orgresearchgate.net The regioselectivity of this reduction is a key challenge, as hydrogenation can occur on either the pyridine (B92270) or the benzene (B151609) ring of the quinoline (B57606) precursor.

Catalytic Hydrogenation Strategies for 5,6,7,8-Tetrahydroquinoline Synthesis

Catalytic hydrogenation of quinoline derivatives is a common method for producing tetrahydroquinolines. researchgate.netiastate.edugoogle.com However, the conditions of the reaction, such as pH and catalyst choice, play a crucial role in determining which ring is reduced. Typically, hydrogenation in neutral or weakly acidic conditions favors the formation of 1,2,3,4-tetrahydroquinolines. acs.orgacs.org To achieve the desired 5,6,7,8-tetrahydroquinoline isomer, strongly acidic media are often required. acs.orgacs.org

Palladium catalysts are frequently employed in the hydrogenation of quinolines. google.comacs.org One patented method describes the use of a specially prepared palladium (Pd) catalyst for a two-step process involving an initial catalytic hydrogenation followed by an isomerization reaction at elevated temperatures to yield 5,6,7,8-tetrahydroquinoline. google.com This process utilizes hydrogen pressure in a closed reaction vessel at temperatures ranging from 20°C to 110°C for the hydrogenation step, followed by an increase in temperature to 140°C to 300°C for the isomerization. google.com

Another approach involves a one-pot tandem reaction using a bifunctional palladium catalyst (Pd@UiO-66) for the synthesis of tetrahydroquinolines from 2-nitrobenzaldehyde (B1664092) and acetophenone. iastate.edu This method proceeds via a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu The reaction demonstrates high selectivity towards the tetrahydroquinoline product. iastate.edu

| Catalyst | Precursors | Conditions | Product | Yield | Reference |

| Pd@UiO-66 | 2-nitrobenzaldehyde, acetophenone | Toluene, 80°C, 100 psi H2, 19 h | 2-phenyl-1,2,3,4-tetrahydroquinoline | 86% | iastate.edu |

| Self-made Pd | Quinoline | 60-70°C, 8-12 atm H2 then 160-170°C | 5,6,7,8-Tetrahydroquinoline | 90.6% | google.com |

A concise method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. acs.orgacs.orgresearchgate.net This approach offers a degree of regioselectivity, with the presence of an electron-donating acetamido group on the pyridine ring generally improving the selectivity for the desired 5,6,7,8-tetrahydroquinoline isomer. acs.orgacs.org The reaction is typically carried out using a platinum oxide (PtO2) catalyst in a strongly acidic solvent like trifluoroacetic acid, often at an elevated temperature of 60°C to enhance selectivity. acs.org Following the reduction, the acetamide (B32628) group is hydrolyzed to yield the amino-substituted product. acs.orgacs.orgresearchgate.net

| Substrate | Catalyst | Conditions | Product Ratio (5,6,7,8- / 1,2,3,4-) | Reference |

| 8-Acetamidoquinoline | PtO2 | Trifluoroacetic acid, room temp. | 1.6:1 | acs.org |

| 8-Acetamidoquinoline | PtO2 | Trifluoroacetic acid, 60°C | 4.4:1 | acs.org |

Oxime Reduction and Hydrolysis for Keto/Amino Derivatives

The synthesis of keto and amino derivatives of 5,6,7,8-tetrahydroquinoline can be achieved through the reduction of oximes. For instance, 5,6,7,8-tetrahydroquinolin-8-one can be synthesized via the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline. nih.gov This ketone is a key intermediate for producing 8-amino substituted derivatives. nih.gov The reduction of oximes to primary amines is a well-established transformation in organic synthesis. sciencemadness.org Various reducing agents can be employed, such as zinc dust in the presence of an ammonium (B1175870) salt, which proceeds under reflux conditions. sciencemadness.org

Enantioselective Synthesis and Resolution of Chiral 5,6,7,8-Tetrahydroquinoline Derivatives

The development of methods for the enantioselective synthesis of chiral 5,6,7,8-tetrahydroquinoline derivatives is of great interest, particularly for applications in medicinal chemistry.

Enzymatic Dynamic Kinetic Resolution for Enantiomerically Pure Alcohols

Enzymatic dynamic kinetic resolution (DKR) is a powerful technique for obtaining enantiomerically pure alcohols. mdpi.comresearchgate.net This method combines the enantioselective acylation of an alcohol, catalyzed by an enzyme such as a lipase (B570770), with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for a theoretical yield of 100% for a single enantiomer. mdpi.com

A specific application of this is the DKR of (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com The process utilizes a lipase from Candida antarctica for the enantioselective acylation of the alcohol with vinyl acetate (B1210297). mdpi.com The unreacted (S)-enantiomer of the alcohol and the produced (R)-acetate can then be separated. mdpi.com The (R)-acetate can be subsequently hydrolyzed to afford the (R)-enantiomer of the alcohol. mdpi.com This chemoenzymatic approach has also been successfully applied to the DKR of other challenging substrates, including tertiary alcohols. nih.govresearchgate.net

| Substrate | Enzyme | Acyl Donor | Products | Yield | Reference |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase from Candida antarctica | Vinyl acetate | (S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | 88% (S-alcohol), 86% (R-acetate) | mdpi.com |

Stereoselective Transformations and Derivatization (e.g., Azide (B81097), Thioacetate (B1230152), Malonate)

The chiral integrity of the 5,6,7,8-tetrahydroquinoline framework is often crucial for its biological activity. Stereoselective transformations allow for the introduction of various functional groups with a high degree of control over the spatial arrangement of atoms. A key intermediate, (±)-5,6,7,8-tetrahydroquinolin-8-ol, can be resolved through dynamic kinetic resolution using lipase from Candida antarctica. nih.gov This enzymatic process selectively acetylates one enantiomer, allowing for the separation of the (S)-alcohol and the (R)-acetate with high yields and enantiopurity. nih.gov

Once the chiral alcohol is obtained, it can be converted into other important derivatives. For instance, the hydroxyl group can be transformed into an azide, a versatile functional group that can participate in various subsequent reactions such as click chemistry or reduction to an amine. Similarly, derivatization to a thioacetate provides a precursor for the corresponding thiol, which can be useful for conjugation or for its own biological properties. The introduction of a malonate group can be achieved through nucleophilic substitution, providing a handle for further carbon-carbon bond formation and the construction of more complex molecular architectures.

Advanced Synthetic Transformations for Functionalized 5,6,7,8-Tetrahydroquinoline Analogues

Modern synthetic chemistry has focused on developing efficient and environmentally benign methods for the construction of complex molecular scaffolds. These advanced transformations, including multicomponent reactions, microwave-assisted synthesis, and one-pot strategies, have been successfully applied to the synthesis of functionalized 5,6,7,8-tetrahydroquinoline analogues.

Multicomponent Reaction (MCR) Protocols for 5,6,7,8-Tetrahydroquinoline Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single step. acs.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste.

The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.orgthermofisher.com In the context of 5,6,7,8-tetrahydroquinoline synthesis, Mannich bases can serve as precursors to enones, which then undergo a domino reaction with an enolizable ketone and ammonia. nih.gov This method provides a regioselective and efficient route to 2,3,6-trisubstituted pyridines and 5,6,7,8-tetrahydroquinolines. nih.gov The reaction typically proceeds through the formation of an iminium ion from an aldehyde and an amine, which is then attacked by the enol form of the ketone. wikipedia.org This strategy has been employed in the one-pot, three-component condensation of formaldehyde, an amine, and a tetrahydroquinoline derivative to yield N-Mannich bases. nih.gov

The use of heterogeneous catalysts in organic synthesis is a key aspect of green chemistry. Montmorillonite K-10, a type of clay, has emerged as an efficient, non-toxic, and reusable solid acid catalyst for various organic transformations. jocpr.comresearchgate.netpropulsiontechjournal.com It possesses both Brønsted and Lewis acidic sites, making it a versatile catalyst. jocpr.com In the synthesis of 5,6,7,8-tetrahydroquinolines, Montmorillonite K-10 has been shown to effectively promote the one-pot, three-component reaction of an enolizable ketone, ammonia, and enones derived from Mannich bases in water. nih.gov This environmentally friendly method produces good yields of the desired products under mild conditions. nih.gov The catalyst can be easily recovered and reused without a significant loss of activity, further enhancing the sustainability of the process. researchgate.netscirp.org

Microwave-Assisted Synthesis for Expedited Reaction Pathways

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the multicomponent synthesis of various heterocyclic compounds, including derivatives of 5,6,7,8-tetrahydroquinoline. nih.govresearchgate.net For example, the one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave irradiation provides a rapid and efficient route to 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov The green chemistry metrics for this microwave-assisted protocol, such as atom economy, reaction mass efficiency, and process mass intensity, are superior to those of the conventional heating method. nih.gov

One-Pot Strategies for Diversely Substituted 5,6,7,8-Tetrahydroquinolines

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and resource conservation. rsc.org Several one-pot strategies have been developed for the synthesis of diversely substituted 5,6,7,8-tetrahydroquinolines. researchgate.netrsc.org A modified Kröhnke pyridine synthesis involves a four-component tandem reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and a substituted or nitrogen-containing component to produce substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields. researchgate.net Another example is the one-pot synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline from nitro-eugenol and acetaldehyde (B116499) using a reducing agent like Fe/HCl. asianpubs.org This approach avoids the isolation of the intermediate primary amine. asianpubs.org Furthermore, a one-pot Friedländer-type synthesis has been developed where o-nitroarylcarbaldehydes are reduced in situ with iron and then condensed with ketones to form quinolines in high yields. rsc.org

Synthesis of Specific Functionalized 5,6,7,8-Tetrahydroquinoline Derivatives

The introduction of various functional groups onto the 5,6,7,8-tetrahydroquinoline core allows for the exploration of a wide range of chemical space and the development of compounds with diverse properties.

Amino-Substituted 5,6,7,8-Tetrahydroquinoline Derivatives

A prevalent method for the synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide group. rsc.orgrsc.org The yields for this reaction are generally favorable, particularly when the acetamido substituent is located on the pyridine ring. rsc.orgrsc.org

Another versatile route to chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives commences with the corresponding (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.govresearchgate.net A key step in this synthesis is the enzymatic resolution of the racemic alcohol. The resolved alcohol is then converted to an azide, which subsequently undergoes reduction to the desired amine. nih.govresearchgate.net This multi-step process allows for the preparation of enantiomerically pure amino-substituted derivatives.

For instance, the synthesis of (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline can be achieved from (±)-5,6,7,8-tetrahydroquinolin-8-ol. The process involves a lipase-catalyzed acetylation for kinetic resolution, followed by mesylation, azidation, and finally reduction of the azide to the amine. nih.govresearchgate.net

Table 1: Synthesis of Amino-Substituted 5,6,7,8-Tetrahydroquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. Lipase, vinyl acetate, i-Pr₂O, 60 °C; 2. K₂CO₃, MeOH; 3. MsCl, DMAP, NaN₃, CH₂Cl₂, DMSO; 4. H₂, Pd/C, EtOH | (R)- or (S)-8-Amino-5,6,7,8-tetrahydroquinoline | 88 (for resolution), 89 (for azidation) |

| Acetamido-substituted quinolines | Catalytic hydrogenation, then hydrolysis | Amino-substituted 5,6,7,8-tetrahydroquinolines | Good to moderate |

Carboxamide and Thiocarboxamide Derivatives of 5,6,7,8-Tetrahydroquinolines

The synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs can be conveniently achieved through the reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with appropriate electrophiles. rsc.orgnih.gov Specifically, the reaction with trimethylsilyl (B98337) isocyanate followed by mild hydrolysis affords the primary carboxamides. rsc.orgnih.gov Similarly, treatment with trimethylsilyl isothiocyanate yields the primary thiocarboxamides. rsc.orgrsc.orgnih.gov

This methodology can be extended to the preparation of secondary thioamides by utilizing substituted isothiocyanates as the electrophile. rsc.orgnih.gov The generation of the 8-lithio intermediate is typically accomplished by treating the parent 5,6,7,8-tetrahydroquinoline with an organolithium reagent, such as n-butyllithium, in an inert solvent like benzene at low temperatures.

Table 2: Synthesis of 5,6,7,8-Tetrahydroquinoline Carboxamide and Thiocarboxamide Derivatives

| Starting Material | Reagents and Conditions | Product |

| 5,6,7,8-Tetrahydroquinoline | 1. n-BuLi, Benzene, 0 °C; 2. Trimethylsilyl isocyanate; 3. Mild hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-carboxamide |

| 5,6,7,8-Tetrahydroquinoline | 1. n-BuLi, Benzene, 0 °C; 2. Trimethylsilyl isothiocyanate; 3. Mild hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamide |

| 3-Methyl-5,6,7,8-tetrahydroquinoline | 1. n-BuLi, Benzene; 2. Isothiocyanate | 3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide |

Methylene-Tethered 5,6,7,8-Tetrahydroquinoline Derivatives

The synthesis of derivatives containing a methylene-tethered imine linkage can be achieved through the condensation of an amino-substituted 5,6,7,8-tetrahydroquinoline with an appropriate aldehyde. For example, the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) with a salicylaldehyde (B1680747) derivative in ethanol (B145695) at low temperature yields an imine-linked dimer.

Table 3: Synthesis of a Methylene-Tethered 5,6,7,8-Tetrahydroquinoline Derivative

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine and 2-hydroxy-6-methylbenzaldehyde | EtOH, 0 °C, 8 h | (E)-2-Methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | 70 |

5,6,7,8-Tetrahydroquinolinone and Related Heterocyclic Ring Systems

The construction of the 7,8-dihydroquinolin-5(6H)-one skeleton, a precursor to 5,6,7,8-tetrahydroquinolinones, can be accomplished through various cyclocondensation reactions. rsc.orggoogle.com One approach involves the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-α,β-unsaturated aldehydes or ketones. rsc.org Conversely, the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-α,β-unsaturated aldehydes or ketones also yields the desired quinolinone derivatives. rsc.org These 7,8-dihydroquinolin-5(6H)-ones can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org

Furthermore, the 5,6,7,8-tetrahydroquinoline framework can serve as a scaffold for the construction of more complex fused heterocyclic systems. For example, pyrano[3,2-c]quinoline derivatives can be synthesized via a one-pot multicomponent condensation of a 4-hydroxyquinolin-2-one, an aldehyde, and malononitrile. nih.gov Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols provide another route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.orgrsc.orgnih.gov Additionally, pyrimido[4,5-b]quinoline derivatives can be prepared from 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) precursors. proquest.comnih.gov

Table 4: Synthesis of 5,6,7,8-Tetrahydroquinolinone and Related Fused Systems

| Starting Materials | Reagents and Conditions | Product Type |

| Alkyl-substituted cyclohexane-1,3-dione and β-amino-α,β-unsaturated aldehyde/ketone | Cyclocondensation | 7,8-Dihydroquinolin-5(6H)-one |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, aromatic aldehyde, malononitrile | Base-catalyzed one-pot condensation | Pyrano[3,2-c]quinolone |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohol | Acid-catalyzed tandem reaction | Pyrano[3,2-c]quinolone or Furo[3,2-c]quinolone |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Various reagents (e.g., DMF-DMA, CS₂, urea) | Pyrimido[4,5-b]quinoline |

Structure Activity Relationship Sar Studies and Computational Chemistry in 5,6,7,8 Tetrahydroquinoline Research

General Principles of SAR for 5,6,7,8-Tetrahydroquinoline (B84679) Bioactivity

The biological activity of 5,6,7,8-tetrahydroquinoline derivatives is intricately linked to their chemical structure. The partially saturated quinoline (B57606) ring system offers a versatile scaffold that can be modified to enhance interactions with various biological targets. innospk.com Key principles of SAR for this class of compounds include:

The Role of the Tetrahydroquinoline Core: The core structure itself is a crucial determinant of activity. Its conformation and electronic properties provide the foundational framework for interaction with biological macromolecules.

Stereochemistry: The presence of chiral centers, particularly at the C8 position, introduces stereochemical considerations that can dramatically impact pharmacological effects. Different enantiomers often exhibit distinct biological activities due to their specific three-dimensional arrangements.

Ligand-Receptor Interaction Analysis for 5,6,7,8-Tetrahydroquinoline Modulators

Understanding how 5,6,7,8-tetrahydroquinoline derivatives interact with their biological targets at a molecular level is paramount for rational drug design. Computational techniques like molecular docking and conformational analysis are indispensable tools in this endeavor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been instrumental in elucidating the binding modes of 5,6,7,8-tetrahydroquinoline derivatives with various targets:

Colchicine (B1669291) Binding Site of Tubulin: Certain quinoline derivatives have been designed as colchicine binding site inhibitors. nih.gov Molecular docking studies reveal that these compounds can fit into the funnel-shaped colchicine binding site on tubulin, with specific pharmacophoric features such as hydrogen bond acceptors and donors, hydrophobic centers, and planar groups contributing to their binding affinity. nih.govresearchgate.netresearchgate.net

p38 Mitogen-Activated Protein Kinase (MAPK): Docking studies have been employed to identify 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives as potential anti-inflammatory agents by targeting the catalytic site of p38 MAPK. researchgate.net The binding energy of these compounds within the active site helps to predict their potential efficacy. researchgate.net

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Novel tetrahydroisoquinoline derivatives have been investigated as inhibitors of DHFR and CDK2. nih.gov Docking studies, in conjunction with experimental assays, have confirmed the binding of these compounds to the active sites of these enzymes, with some derivatives showing potent inhibitory activity. nih.gov For example, specific derivatives have been shown to cause cell cycle arrest at different phases, highlighting their potential as anticancer agents. nih.gov

Other Targets: The versatility of the tetrahydroquinoline scaffold is further demonstrated by its application in targeting other enzymes and receptors. For instance, derivatives have been screened against essential enzymes of Mycobacterium tuberculosis and β-glucosidase, with molecular docking revealing high binding affinities and suggesting potential as antitubercular and antidiabetic agents. nih.govnih.gov

The three-dimensional shape, or conformation, of a 5,6,7,8-tetrahydroquinoline derivative is critical for its biological activity. The flexibility of the tetrahydro- portion of the ring system allows the molecule to adopt various conformations, and only specific conformations may be able to bind effectively to a biological target.

Conformational analysis, often coupled with molecular dynamics simulations, helps to understand the energetically favorable shapes a molecule can assume and how these shapes influence its interaction with a receptor. For example, in the design of kinase inhibitors, the ability of a molecule to adopt an elongated conformation to fit into the "type II" binding mode of a kinase is crucial for its inhibitory activity. nih.gov Similarly, the spatial arrangement of substituents, dictated by the ring's conformation, can either facilitate or hinder the necessary interactions for biological effect. nih.govnih.gov

Substituent Effects on the Pharmacological Profile of 5,6,7,8-Tetrahydroquinoline Derivatives

The addition of different functional groups to the 5,6,7,8-tetrahydroquinoline scaffold allows for a systematic exploration of how these changes affect biological activity.

Potency: The potency of a compound is often enhanced by substituents that increase its binding affinity to the target. For example, in a series of morpholine-substituted tetrahydroquinoline derivatives evaluated as mTOR inhibitors, the presence of two highly electron-withdrawing trifluoromethyl groups on the benzamide (B126) moiety significantly increased cytotoxicity against various cancer cell lines. mdpi.com

Selectivity: Selectivity for a specific target over others is a critical aspect of drug design. By strategically placing substituents, it is possible to favor interactions with the desired target while minimizing off-target effects. For instance, in the development of C5a receptor antagonists, synthetic routes were designed to efficiently vary substituents on the tetrahydroquinoline core, which facilitated the determination of structure-activity relationships and led to compounds with high binding affinity and functional antagonism. nih.gov

The following table summarizes the effects of different substituents on the bioactivity of 5,6,7,8-tetrahydroquinoline derivatives based on various studies:

| Derivative Class | Substituent/Modification | Target | Effect on Bioactivity | Reference |

| Morpholine-substituted tetrahydroquinolines | Two trifluoromethyl groups on benzamide | mTOR | Increased cytotoxicity | mdpi.com |

| 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines | Varied aryl and amino substituents | C5a Receptor | High binding affinity and functional antagonism | nih.gov |

| Tetrahydroquinoline-3-carbonitriles | Pyridin-3-yl and 4-methoxyphenyl (B3050149) groups | p38 MAPK | Good binding energy | researchgate.net |

| 5-Oxo-hexahydroquinoline and tetrahydroquinoline carboxamides | 2,4-dichlorophenyl and 4-bromophenyl moieties | P-glycoprotein | Significant blockade of P-gp efflux and induction of apoptosis | nih.gov |

The presence of a chiral center in many 5,6,7,8-tetrahydroquinoline derivatives, often at position 8, means that these compounds can exist as enantiomers. These non-superimposable mirror images can have vastly different biological activities.

It is well-established that the pharmacological properties of chiral drugs can be attributable to a specific enantiomer, which interacts differently with chiral biological targets like receptors and enzymes. nih.govsemanticscholar.org For example, in a study of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the pure enantiomers were synthesized and tested to understand the impact of stereochemistry on their antiproliferative activity. nih.govsemanticscholar.org The results highlighted that different enantiomers could exhibit significantly different potencies, with one enantiomer being substantially more active than the other. semanticscholar.org This underscores the importance of evaluating the individual enantiomers of chiral 5,6,7,8-tetrahydroquinoline derivatives to fully characterize their therapeutic potential. nih.govsemanticscholar.org The chiral nature of (R)-5,6,7,8-tetrahydroquinolin-8-ol, for instance, is crucial for its biological interactions, as the stereochemistry significantly influences its pharmacological effects.

Analytical and Spectroscopic Characterization Techniques for 5,6,7,8 Tetrahydroquinolin 4 Ol and Its Synthesized Intermediates/products

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation of the target compound from reaction mixtures, by-products, and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of tetrahydroquinoline derivatives. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For compounds like 5,6,7,8-tetrahydroquinolin-4-ol, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Table 1: Example HPLC Conditions for a Related Tetrahydroquinolin-8-ol Derivative

| Parameter | Condition |

|---|---|

| Column | Chiral Daicel AD-RH |

| Mobile Phase | 20% Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

This table illustrates typical conditions used for a closely related isomer and serves as a likely starting point for developing a method for this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a sealed chamber containing a solvent system (mobile phase).

For the purification of substituted tetrahydroquinoline derivatives, TLC is crucial. For instance, the purification of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols was achieved using column chromatography with a solvent system of 8% ethyl acetate (B1210297) in n-hexane, a ratio likely determined through preliminary TLC analysis. nih.gov The separation on a TLC plate depends on the polarity of the compounds. The hydroxyl group in this compound makes it more polar than its non-hydroxylated parent, 5,6,7,8-tetrahydroquinoline (B84679), or its ketone precursor. This difference in polarity would result in a lower retention factor (Rf) value for the alcohol compared to the other two compounds in a typical nonpolar solvent system.

Table 2: Expected TLC Mobility of this compound and Related Compounds

| Compound | Key Functional Group | Expected Polarity | Expected Rf Value |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Secondary Amine | Low | High |

| 5,6,7,8-Tetrahydroquinolin-4-one | Ketone, Amine | Medium | Medium |

| This compound | Alcohol, Amine | High | Low |

Table based on general chemical principles. A less polar mobile phase (e.g., ethyl acetate/hexane) on a polar stationary phase (silica gel) is assumed.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary means of elucidating the molecular structure of newly synthesized compounds. Each technique provides unique information about the molecule's framework, functional groups, and atomic connectivity.

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

For this compound, the spectra would show characteristic signals for both the aromatic (pyridine) and aliphatic (cyclohexenol) portions of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the three aromatic protons, a signal for the hydroxyl (-OH) proton, and several signals for the eight protons on the saturated ring. The ¹³C NMR spectrum for the parent compound, 5,6,7,8-tetrahydroquinoline, has been documented and serves as a reference for assigning the carbon signals. chemicalbook.com The presence of the hydroxyl group at the C-4 position in this compound would significantly shift the resonance of C-4 and its neighboring carbons compared to the parent compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2, H-3 | Aromatic | 7.0 - 8.5 | Doublet, Multiplet |

| H-4 | Aromatic | 7.0 - 7.5 | Doublet |

| -OH | Alcohol | Variable (broad) | Singlet |

| Aliphatic H's (C5, C6, C7, C8) | Saturated Ring | 1.5 - 3.0 | Multiplets |

Predicted values based on standard NMR correlation tables and data for similar structures.

Table 4: ¹³C NMR Spectral Data for 5,6,7,8-Tetrahydroquinoline (Parent Compound)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 146.9 |

| C-3 | 121.2 |

| C-4 | 137.4 |

| C-4a | 128.8 |

| C-5 | 28.3 |

| C-6 | 22.8 |

| C-7 | 22.7 |

| C-8 | 32.2 |

| C-8a | 154.5 |

Data sourced from ChemicalBook for the parent structure, 5,6,7,8-Tetrahydroquinoline. chemicalbook.com The presence of a hydroxyl group at C-4 would alter these values, particularly for C-3, C-4, C-4a, and C-5.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition, especially when using high-resolution mass spectrometry (HR-MS). The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, giving a significant peak at m/z = 131. Further fragmentation of the tetrahydroquinoline ring would also be observed. Predicted mass spectrometry data for the related isomer, (S)-5,6,7,8-tetrahydroquinolin-8-ol, shows a prominent [M+H]⁺ adduct at m/z 150.09134 and an [M+H-H₂O]⁺ fragment at 132.08132, which aligns with expected behavior. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. The conversion of the ketone in 5,6,7,8-tetrahydroquinolin-4-one to the alcohol in this compound would be clearly observable by IR spectroscopy.

The spectrum of the precursor ketone would be dominated by a strong, sharp absorption band characteristic of a C=O (carbonyl) stretch, typically around 1680-1700 cm⁻¹. Upon reduction to this compound, this carbonyl peak would disappear and be replaced by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of an O-H (alcohol) stretch. Both compounds would also show absorptions for C-H (aliphatic and aromatic) and C=C/C=N bonds. The authentic IR spectrum for the parent compound, 5,6,7,8-tetrahydroquinoline, is available for reference. chemicalbook.comfishersci.ca

Table 5: Comparison of Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Present in Compound |

|---|---|---|---|

| O-H (Alcohol) | Stretch, broad | 3200 - 3600 | This compound |

| C=O (Ketone) | Stretch, strong | 1680 - 1700 | 5,6,7,8-Tetrahydroquinolin-4-one |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Both |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Both |

| C=N, C=C (Aromatic) | Stretch | 1500 - 1600 | Both |

Data based on standard IR spectroscopy correlation tables. msu.edu

Elemental Analysis for Compositional Verification

The theoretical elemental composition of the parent compound, this compound, with the molecular formula C₉H₁₁NO, serves as the primary reference point. The calculated values are approximately 72.46% carbon, 7.43% hydrogen, and 9.39% nitrogen.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 72.46% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.72% |

| Total | 149.193 | 100.00% |

Scientific literature provides experimental data for various derivatives of the 5,6,7,8-tetrahydroquinoline scaffold, confirming the successful synthesis of these more complex molecules. These analyses are critical in multi-step synthetic pathways to ensure the desired transformations have occurred at each stage.

For instance, in the synthesis of pyrimido[4,5-b]quinoline derivatives, starting from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, elemental analysis is employed to validate the structures of the resulting complex heterocyclic systems. mdpi.comrsc.orgnih.gov The structures of these newly formed compounds are established based on the close agreement between the found and calculated elemental percentages. mdpi.com

A specific example of elemental analysis for a product derived from the tetrahydroquinoline core is a rhodium complex incorporating a chiral diamine ligand based on 8-amino-5,6,7,8-tetrahydroquinoline. The experimental findings for this organometallic compound, with the formula C₂₀H₂₉Cl₂N₂Rh, closely matched the calculated values, thereby confirming its composition.

Elemental Analysis Data for a Rhodium Complex Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) |

| [RhCp*(R)-CAMPY(Cl)]Cl | C₂₀H₂₉Cl₂N₂Rh | C | 42.85 | 43.26 |

| H | 5.21 | 5.33 | ||

| N | 5.00 | 5.06 |

Data sourced from Bertini, F., et al. (2023).

This rigorous comparison between theoretical and experimental data provides the necessary evidence to confirm the elemental integrity of this compound and its synthesized intermediates and products, a fundamental step in the broader analytical and spectroscopic characterization of these compounds.

Future Directions and Translational Research in 5,6,7,8 Tetrahydroquinoline Chemistry

Development of Novel 5,6,7,8-Tetrahydroquinoline-Based Therapeutic Agents

The inherent versatility of the 5,6,7,8-tetrahydroquinoline (B84679) ring system continues to inspire the design and synthesis of new therapeutic agents targeting a range of diseases. Researchers are actively exploring derivatives with potential applications in oncology, infectious diseases, and metabolic disorders.

Recent efforts in oncology have produced promising compounds. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit the growth of colorectal cancer. nih.gov One particular derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated significant in vitro antiproliferative activity at micromolar concentrations against human colon cancer cells (HCT-116). nih.gov This compound also effectively suppressed colony formation and cell migration, highlighting its potential as a lead for anticancer drug discovery. nih.gov Other studies have noted the potential of 5,6,7,8-tetrahydroquinoline derivatives as tyrosine kinase inhibitors, a well-established target class in cancer therapy. researchgate.net Furthermore, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been synthesized and tested for antiproliferative effects. nih.gov

Beyond cancer, this scaffold is being investigated for antimicrobial properties. The synthesis of 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile and its subsequent chemical modifications have yielded derivatives with reported antimicrobial activity. nih.gov In a related context, derivatives of the closely related 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold have shown potential as antitubercular agents through in silico screening. nih.govnih.gov Molecular docking studies predicted that these compounds could exhibit high binding affinity for essential enzymes in Mycobacterium tuberculosis, suggesting that the broader tetrahydro-heterocyclic core is a valuable starting point for developing new treatments against multidrug-resistant tuberculosis. nih.govnih.gov These compounds were also predicted to inhibit β-glucosidase, indicating a potential for developing novel antidiabetic therapeutics. nih.govnih.gov

Table 1: Examples of Biologically Active 5,6,7,8-Tetrahydroquinoline Derivatives

| Compound Name | Therapeutic Area | Reported Biological Activity | Reference |

|---|---|---|---|

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | Oncology | Antiproliferative activity against HCT-116 colon cancer cells; suppression of colony formation and migration. | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives | Infectious Disease | Antimicrobial activity. | nih.gov |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline Derivatives | Oncology | Antiproliferative activity. | nih.gov |

| 5,6,7,8-Tetrahydroquinoline Derivatives | Oncology | Potential as tyrosine kinase inhibitors. | researchgate.net |

Advanced Preclinical Evaluation Models for 5,6,7,8-Tetrahydroquinoline Candidates

To accurately assess the therapeutic potential and translate laboratory findings into clinical applications, the use of advanced preclinical models is essential. The evaluation of 5,6,7,8-tetrahydroquinoline candidates has moved beyond simple cytotoxicity assays to more complex and biologically relevant systems.

In cancer research, a panel of human cancer cell lines is commonly employed for initial in vitro screening. For example, newly synthesized tetrahydroquinolin-2(1H)-one derivatives were tested against human colon cancer cells (HCT-116), human breast cancer cells (MCF-7), and human non-small cell lung cancer cells (A-549) to determine their antiproliferative effects. nih.gov Beyond cell viability, functional assays such as colony formation and cell migration assays are used to evaluate the impact of these compounds on cancer progression and metastasis. nih.gov To assess effects on non-cancerous cells, some derivatives have been tested for antiproliferative activity in human dermal microvascular endothelial cells (HMEC-1). nih.gov

For assessing compounds targeting metabolic diseases, relevant animal models are crucial. In the development of aldosterone (B195564) synthase inhibitors based on the related tetrahydroisoquinoline scaffold, efficacy was demonstrated in vivo using db/db mice, a model for type 2 diabetes, and cynomolgus monkeys. nih.gov These models allow for the dose-dependent evaluation of plasma aldosterone reduction and provide critical data on in vivo potency and selectivity, which is necessary for translation to human studies. nih.gov The selection of such advanced models is critical for validating the therapeutic hypothesis and de-risking candidates before they enter clinical trials.

Mechanistic Insights into the Biological Actions of 5,6,7,8-Tetrahydroquinolines

Understanding how 5,6,7,8-tetrahydroquinoline derivatives exert their biological effects at a molecular level is paramount for rational drug design and optimization. Research is increasingly focused on elucidating the specific cellular targets and pathways modulated by these compounds.

One of the key mechanisms identified for an anticancer tetrahydroquinolinone derivative is the induction of massive oxidative stress by disrupting the balance of reactive oxygen species (ROS) in cancer cells. nih.gov This disruption was shown to trigger autophagy, a cellular self-degradation process, through the modulation of the critical PI3K/AKT/mTOR signaling pathway. nih.gov This finding provides a clear mechanistic rationale for the compound's antiproliferative activity and suggests potential biomarkers for patient selection.

Inhibition of specific enzymes is another major mechanism of action. Certain derivatives are being explored as tyrosine kinase inhibitors, which would place them in a well-established class of targeted cancer therapies. researchgate.net For the closely related tetrahydroisoquinolines, a potent and selective inhibitory action on aldosterone synthase (CYP11B2) has been confirmed, explaining their ability to lower aldosterone levels. nih.gov

To gain these mechanistic insights, researchers employ a variety of molecular biology and computational techniques. Molecular docking, for example, is used to predict the binding modes and affinities of compounds to their protein targets. This in silico approach has been used to identify potential interactions between tetrahydroquinazoline (B156257) derivatives and key enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), providing a hypothesis for their antitubercular activity that can be tested experimentally. nih.govnih.gov

Green Chemistry Approaches in 5,6,7,8-Tetrahydroquinoline Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve economic efficiency. The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold is an area where these principles are being actively applied.

Key strategies include the development of one-pot, multicomponent reactions that increase efficiency and atom economy. researchgate.netresearchgate.net These reactions combine multiple starting materials in a single step to form complex products, minimizing solvent waste and purification steps. Some of these procedures can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

The use of novel and reusable catalysts is another cornerstone of green synthetic chemistry. A patented method for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline (B57606) employs a specialized palladium catalyst that facilitates both the initial hydrogenation and a subsequent isomerization reaction in a continuous process. google.com This approach significantly lowers the required reaction temperatures, thereby reducing energy consumption and material loss. google.com Modern catalytic methods, such as gold-catalyzed intramolecular hydroarylation and transfer hydrogenation, offer highly efficient routes to tetrahydroquinolines under mild conditions. organic-chemistry.org

Furthermore, biocatalysis, using enzymes to perform chemical transformations, represents a significant advance in green chemistry. An optimized protocol for producing enantiopure 8-amino-5,6,7,8-tetrahydroquinoline derivatives utilizes a lipase (B570770) from Candida antarctica. nih.gov This enzymatic method for dynamic kinetic resolution provides the desired chiral products in excellent yield and high optical purity, overcoming the drawbacks of traditional methods that often rely on expensive resolving agents and result in lower yields. nih.gov

Application of Artificial Intelligence and Machine Learning in 5,6,7,8-Tetrahydroquinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. researchgate.netnih.gov These technologies are being applied to the discovery of novel 5,6,7,8-tetrahydroquinoline derivatives by enabling faster and more accurate analysis of vast chemical and biological data. nih.gov

A primary application of AI in this context is in virtual screening and target identification. ML algorithms can be trained on large datasets of known compounds and their biological activities to build predictive models. nih.gov These models can then screen virtual libraries containing thousands or millions of novel tetrahydroquinoline structures to identify those with the highest probability of being active against a specific biological target. This significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. youtube.com

AI is also instrumental in de novo drug design, where generative algorithms create entirely new molecules with desired properties. youtube.com By learning the underlying rules of chemical structure and biological activity, these models can design novel 5,6,7,8-tetrahydroquinoline derivatives optimized for potency, selectivity, and favorable pharmacokinetic profiles.

常见问题

Basic: What are the established synthetic routes for 5,6,7,8-Tetrahydroquinolin-4-ol, and how do reaction conditions impact yield?

Answer:

The synthesis of this compound typically involves hydrogenation or reduction of quinolin-4-ol precursors. For example:

- Catalytic Hydrogenation: Quinolin-4-ol derivatives can be reduced using H₂ with palladium or platinum catalysts under moderate pressure (1–3 atm) in ethanol or THF. Reaction temperatures (25–80°C) and catalyst loading (1–5% wt) critically influence yield and selectivity .

- Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ in THF at room temperature reduces ketone intermediates to yield tetrahydroquinoline derivatives, though over-reduction risks require careful stoichiometric control .

Key Consideration: Impurities from incomplete reduction or byproducts (e.g., fully saturated decahydroquinoline) necessitate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can enantioselective synthesis of this compound be achieved for chiral studies?

Answer:

Enantioselective synthesis requires asymmetric catalysis or chiral resolving agents:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived ligands in transfer hydrogenation to achieve enantiomeric excess (ee >90%) .

- Dynamic Kinetic Resolution: Combine Ru-catalyzed hydrogenation with enzymatic resolution (e.g., lipases) to separate enantiomers .

Analytical Validation: Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and hydrogenation completeness. Key signals include:

- C4-OH proton: δ 4.8–5.2 ppm (broad singlet, D₂O exchangeable).

- Tetrahydroquinoline protons: δ 1.5–2.8 ppm (multiplet for cyclohexene ring) .

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., C₉H₁₁NO requires m/z 149.0841) .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in IC₅₀ values or target affinity often arise from:

- Assay Variability: Standardize protocols (e.g., enzyme concentration, incubation time) across labs. For dihydrofolate reductase (DHFR) inhibition, validate using recombinant enzyme assays with positive controls (e.g., methotrexate) .

- Compound Purity: Impurities >95% via HPLC (C18 column, acetonitrile/water gradient) are critical. Use orthogonal methods (e.g., LC-MS) to confirm .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking: Autodock Vina or Schrödinger Suite models interactions with DHFR or β-glucosidase. Validate using co-crystallized ligand data (PDB IDs: 1U72, 5NN8) .

- MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond networks .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

- Forced Degradation Studies: Expose to pH 1–13 buffers (HCl/NaOH) at 40°C for 24 hours. Monitor degradation via HPLC.

- Kinetic Analysis: Calculate t₁/₂ (half-life) using first-order kinetics. Stability is typically highest at pH 6–8 .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

- Salt Formation: Prepare hydrochloride salts (add HCl in diethyl ether) or phosphate esters .

- Nanoformulation: Use PEGylated liposomes (size: 100–200 nm, PDI <0.2) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

- MIC Determination: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) or E. coli (ATCC 25922).

- Time-Kill Assays: Monitor log₁₀ CFU reduction over 24 hours .

Advanced: How does modifying the quinoline scaffold (e.g., C4-OH substitution) impact biological activity?

Answer:

- Methoxy Substitution (C6): Enhances lipophilicity (logP +0.5) and blood-brain barrier penetration but reduces DHFR affinity by 30% .

- Chlorination (C3): Increases cytotoxicity (IC₅₀ from 50 µM to 12 µM in HeLa cells) via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。